

Structure Elucidation of (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxypyridin-3-yl)
(phenyl)methanone

Cat. No.: B1270893

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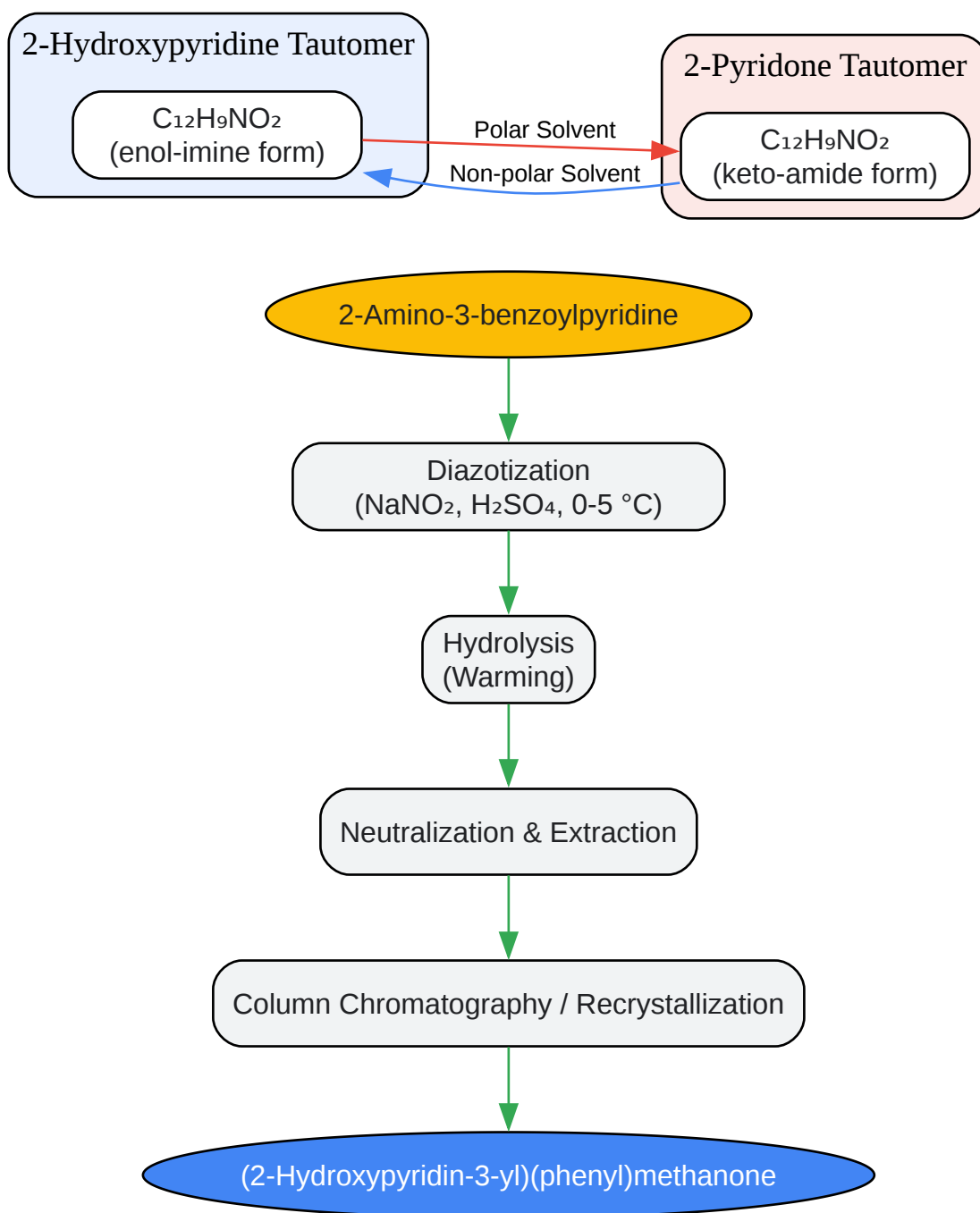
For Researchers, Scientists, and Drug Development Professionals

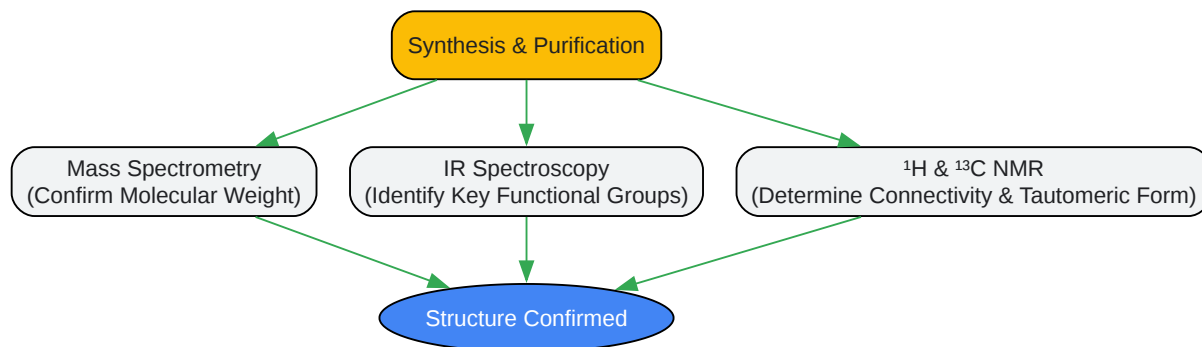
Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **(2-hydroxypyridin-3-yl)(phenyl)methanone**. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and spectroscopic data from analogous structures to present a robust framework for its characterization. The guide covers the critical aspect of tautomerism, predicted spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and detailed experimental methodologies. All quantitative data is summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Tautomerism

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with the chemical formula $C_{12}H_9NO_2$ and a molecular weight of 199.21 g/mol. A crucial aspect of its structure is the existence of a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium is highly dependent on the solvent environment.^{[1][2]} Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the 2-pyridone tautomer.^{[1][3]} This phenomenon is critical for the correct interpretation of spectroscopic data, as the observed spectrum may represent one tautomer or a mixture of both.





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References

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